![molecular formula C15H14N4O B2907012 1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(o-tolyl)urea CAS No. 2034339-14-3](/img/structure/B2907012.png)
1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(o-tolyl)urea, also known as PTPU, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. PTPU belongs to the class of pyrazolopyridine derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Applications De Recherche Scientifique
Antiproliferative Agents for Cancer Therapy
Compounds with the pyrazolopyrimidinyl phenyl amide structure have been identified as potential antiproliferative agents. They are particularly effective in inducing apoptosis in p21-checkpoint deficient cells, which is a common characteristic of cancer cells . This suggests that “1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(o-tolyl)urea” could be used in targeted cancer therapies, especially for tumors that lack certain cell cycle checkpoints.
High Throughput Screening for Drug Discovery
The unique structure of this compound makes it suitable for high throughput screening in drug discovery. It can be used to identify new drugs that preferentially target and kill cancer cells with specific genetic deficiencies .
Research Tool in Cell Cycle Studies
As a compound that affects the p21 pathway, it can serve as a valuable research tool in studying the cell cycle. Scientists can use it to better understand the role of checkpoints in chemosensitivity and the mechanism of endoreduplication leading to apoptosis .
Molecular Modelling and SAR Analysis
The structure-activity relationship (SAR) of pyrazolopyrimidinyl phenyl amides can be explored using “1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(o-tolyl)urea” as a base molecule. This can aid in the design of more potent derivatives for therapeutic use .
Synthetic Chemistry Research
Lastly, the compound serves as an interesting subject in synthetic chemistry. Researchers can explore novel synthetic methodologies to create derivatives of imidazo[1,5-a]pyridines, which could lead to the discovery of new compounds with diverse biological activities .
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11-4-2-3-5-14(11)18-15(20)17-12-7-9-19-13(10-12)6-8-16-19/h2-10H,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRCGBMGDWXSTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


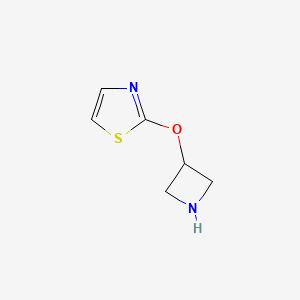
![3-(phenylsulfanyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2906932.png)
![2-chloro-1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1H-indole](/img/structure/B2906935.png)
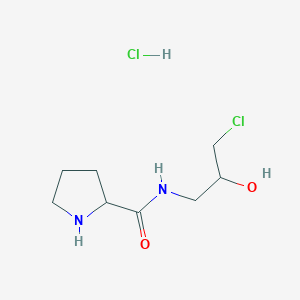
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2906937.png)
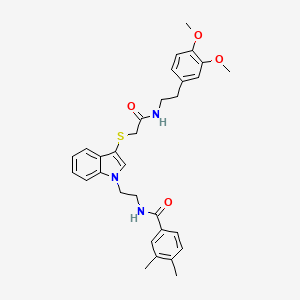
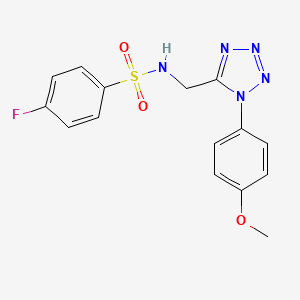

![3-[(acetyloxy)imino]-1-(4-chlorobenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2906947.png)


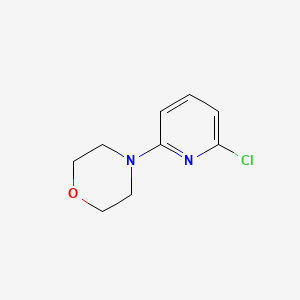
![2-(3-methoxybenzyl)-4-(4-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2906952.png)